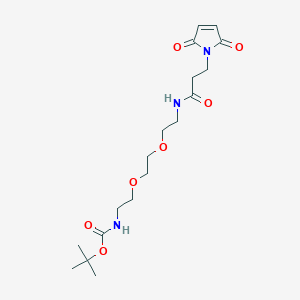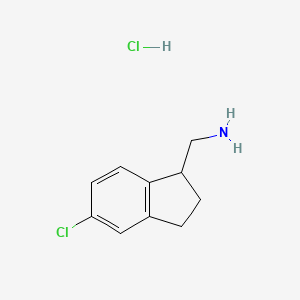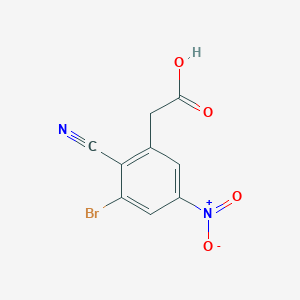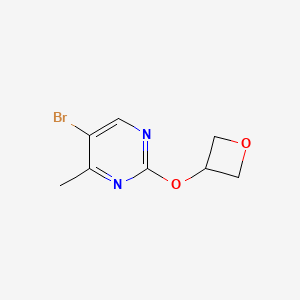
5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester
Übersicht
Beschreibung
5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H29N3O7 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound appears to have structural similarities with various synthesized heterocyclic compounds, although direct references to its specific applications or synthesis were not identified in the available literature. The following information highlights the general trends in research related to compounds with similar functionalities:
Synthesis of Heterocyclic Compounds : Compounds with complex structures including pyrrole and diazatetradecanoic acid derivatives are often synthesized through multi-step reactions involving the formation of intermediate products. For instance, Schindler et al. (2008) described a method for synthesizing dihydropyrrolo[1,2-a][1,4]benzodiazepines, highlighting the versatility of pyrrole derivatives in synthesizing cyclic compounds with potential biological activities Schindler, Mokrov, Likhosherstov, & Gewald, 2008.
Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) explored the synthesis of pyrroloquinolines, demonstrating the potential of pyrrole derivatives in medicinal chemistry, particularly as caspase-3 inhibitors, which are relevant in apoptosis-related research Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005.
Biocatalytic Reactions : Gill and Patel (2006) reported on the biocatalytic conversion of a pyrrole-1,5-dicarboxylic acid derivative, showcasing the application of enzymes in modifying complex organic molecules, which is crucial for developing pharmaceutical intermediates Gill & Patel, 2006.
Synthetic Methodologies : The development of new synthetic methods for heterocyclic compounds is a key area of research. For example, Silaichev, Chudinova, and Maslivets (2012) demonstrated the [3 + 3]-nucleophilic addition of acyclic enamino ketones, illustrating advanced strategies for constructing complex molecular architectures Silaichev, Chudinova, & Maslivets, 2012.
Pharmacological Applications : While direct references to the pharmacological applications of the specific compound were not found, the research on similar compounds indicates a broad interest in exploiting the unique properties of pyrrole derivatives for drug development. This includes investigating their roles as enzyme inhibitors, potential anticancer agents, and their use in creating pharmacologically active molecules.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O7/c1-18(2,3)28-17(25)20-8-11-27-13-12-26-10-7-19-14(22)6-9-21-15(23)4-5-16(21)24/h4-5H,6-13H2,1-3H3,(H,19,22)(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPCGNJOUIELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)




![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)

